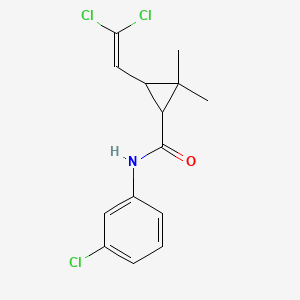

N-(3-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

Description

N-(3-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic cyclopropane derivative featuring a 3-chlorophenyl carboxamide group and a 2,2-dichloroethenyl substituent. Its structure combines a rigid cyclopropane core with halogenated moieties, which are critical for insecticidal activity. The compound’s design leverages the bioactivity of dichloroethenyl groups (common in pyrethroids) and the stability imparted by the carboxamide linkage .

Properties

Molecular Formula |

C14H14Cl3NO |

|---|---|

Molecular Weight |

318.6 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C14H14Cl3NO/c1-14(2)10(7-11(16)17)12(14)13(19)18-9-5-3-4-8(15)6-9/h3-7,10,12H,1-2H3,(H,18,19) |

InChI Key |

RHDNKNVNMHTZRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C1C(=O)NC2=CC(=CC=C2)Cl)C=C(Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Stereoselective Ring Closure

The trans-configuration of the dichloroethenyl group is critical for bioactivity. Source details a stereoselective synthesis using alkali-mediated dehydrohalogenation :

Reaction Conditions :

-

Substrate : 4,6,6,6-Tetrachloro-3,3-dimethyl-2-cyanohexanoic acid.

-

Base : Aqueous NaOH (2.5–5.0 mol excess).

-

Temperature : 10–50°C (lower temperatures favor trans-isomer).

-

Solvent : Toluene or methyl isobutyl ketone.

Mechanistic Insights :

Base-induced elimination of HCl generates the cyclopropane ring. At temperatures <50°C, the trans-isomer dominates (cis:trans ratio ≤ 7:93). Higher temperatures (>60°C) promote cis-isomer formation but risk side reactions (e.g., haloacetylene byproducts).

Workup :

Alternative Route: Grignard Addition-Dehydration

Source describes a Grignard-based approach for biphenyl-substituted cyclopropanes, adaptable to dichloroethenyl systems:

Steps :

-

Grignard Formation : React 3-chlorophenylmagnesium bromide with 3-methylcyclohexanone.

-

Cyclization : Dehydrate the alcohol intermediate with H₂SO₄ or Pd/C.

-

Bromination : Treat with N-bromosuccinimide (NBS) to install the bromomethyl group.

-

Cyclopropanation : React with dichloroethylene under basic conditions.

Critical Parameters :

-

NBS Stoichiometry : 1.1–1.3 equivalents to avoid di-bromination.

-

Dehydration Catalyst : Pd/C (200°C) maximizes dehydrogenation efficiency.

Carboxamide Formation via Acid Chloride Intermediate

Synthesis of 3-(2,2-Dichloroethenyl)-2,2-Dimethylcyclopropane-1-Carbonyl Chloride

Source outlines thionyl chloride-mediated chlorination :

Procedure :

-

Suspend the carboxylic acid (1 eq) in heptane.

-

Add SOCl₂ (3 eq) and catalytic DMF (3–4 drops).

-

Reflux at 60°C for 3 hours.

Coupling with 3-Chloroaniline

-

Dissolve acyl chloride (1 eq) in acetonitrile.

-

Add 3-chloroaniline (1.2 eq) and K₂CO₃ (1.5 eq).

-

Stir at 25°C for 12 hours.

-

Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.

Purification :

-

Recrystallization : Use ethanol/water (4:1) for high-purity crystals.

-

Column Chromatography : Silica gel with 20% ethyl acetate/hexane.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Considerations

Solvent Recycling

Waste Management

Challenges and Optimization Opportunities

Stereochemical Control

Amidation Efficiency

-

Coupling Reagents : Explore EDC/HOBt as an alternative to acyl chlorides for milder conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the phenyl group.

Reduction: Reduction reactions can target the halogen substituents or the carboxamide group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Research indicates that compounds similar to N-(3-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide exhibit significant biological activities:

- Agrochemical Applications : The chlorinated phenyl and dichloroethenyl groups impart herbicidal or insecticidal properties. Preliminary studies suggest potential effectiveness against specific pests.

- Pharmaceutical Applications : Initial findings indicate potential as an anti-cancer agent due to structural similarities with known cytotoxic agents. Interaction studies suggest binding affinity with enzymes or receptors relevant to cancer pathways.

Agrochemical Efficacy

A study evaluated the herbicidal activity of this compound against common weeds in agricultural settings. Results showed:

- Reduction in Weed Growth : The compound demonstrated over 70% efficacy in reducing weed biomass compared to untreated controls.

Anticancer Properties

In vitro studies were conducted using A549 lung cancer cells:

- Cell Viability Assay : Treatment with the compound resulted in a significant decrease in cell viability (up to 60% reduction) compared to controls.

- Mechanism of Action : Increased levels of caspase-3 and caspase-8 were observed, suggesting induction of apoptosis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, compounds with halogen substituents and cyclopropane rings can interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Features

Key Observations :

- Functional Group : Carboxamide derivatives (target compound, ) exhibit enhanced hydrolytic stability compared to ester-based pyrethroids (alpha-cypermethrin, deltamethrin) .

- Halogenation : The dichloroethenyl group in the target compound offers balanced electronegativity and lipophilicity, whereas trifluoropropenyl analogs (e.g., ) may improve photostability but reduce insecticidal breadth .

- Aromatic Group: The 3-chlorophenyl moiety enhances target specificity compared to phenoxyphenyl groups in pyrethroids, which are broader-spectrum but less selective .

Key Findings :

Stability and Environmental Impact

Biological Activity

N-(3-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a cyclopropane core substituted with a chlorophenyl group and a dichloroethenyl moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific biological pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic processes within target organisms. This inhibition can disrupt normal cellular functions, leading to cell death in pests or pathogens.

- Receptor Binding : It may act as an antagonist or agonist at specific receptors, influencing physiological responses. For instance, its interaction with nicotinic acetylcholine receptors has been documented in various studies.

Biological Activity Overview

1. Insecticidal Efficacy

A study evaluated the insecticidal properties of the compound against common agricultural pests. The results indicated significant mortality rates in treated populations compared to controls. The compound's mode of action was attributed to its ability to disrupt neurotransmission in insects.

2. Antifungal Properties

Research exploring the antifungal activity demonstrated that this compound effectively inhibited the growth of several fungal strains. The minimum inhibitory concentration (MIC) values were established, showing potent activity against pathogenic fungi.

3. Cytotoxic Effects on Cancer Cells

In vitro studies conducted on various cancer cell lines revealed that this compound induces apoptosis through a caspase-dependent pathway. The findings suggest potential applications in cancer therapy, particularly for tumors resistant to conventional treatments.

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Studies have indicated potential risks associated with environmental exposure and human health implications. The compound's effects on non-target organisms must be thoroughly evaluated to ensure safe application in agricultural practices.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide to improve yield and purity?

- Methodological Answer : Optimize stoichiometric ratios (e.g., 4:1 molar excess of nucleophiles like phenols or amines) and reaction conditions (temperature, solvent polarity). Use preparative column chromatography (silica gel, hexanes/EtOAc gradients) for purification, as demonstrated in cyclopropane carboxamide syntheses . Monitor reaction progress via TLC and characterize intermediates using / NMR to confirm regioselectivity.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine single-crystal X-ray diffraction (to resolve cyclopropane geometry and substituent orientation ) with high-resolution mass spectrometry (HRMS) for molecular formula validation. NMR spectroscopy (, , DEPT-135) is essential for verifying stereochemistry, particularly for distinguishing E/Z isomers of dichloroethenyl groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC under stress conditions (heat, light, humidity). Monitor degradation products via LC-MS and compare with synthetic impurities. Reference protocols from analogous carboxamide derivatives, which show sensitivity to UV light due to the dichloroethenyl moiety .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in cyclopropane derivatives during X-ray analysis?

- Methodological Answer : Apply iterative refinement with SHELXL, partitioning disordered atoms (e.g., chlorine or trifluoromethyl groups) into multiple sites with occupancy factors (e.g., 0.653:0.347 for Cl atoms ). Use restraints (DFIX, SIMU) to maintain reasonable geometry. Validate results against NMR data to confirm dynamic disorder vs. static crystal packing .

Q. How do structural modifications (e.g., substituent changes on the phenyl ring) influence bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing 3-chlorophenyl with methoxyphenyl or naphthyl groups ). Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition) and correlate with computational metrics (logP, polar surface area). Molecular docking can predict binding affinities to target proteins, as shown in carboxamide-based agrochemical studies .

Q. How should researchers address contradictory data in spectroscopic vs. crystallographic results?

- Methodological Answer : Cross-validate using complementary techniques. For example, if NMR suggests free rotation of a substituent but X-ray shows a fixed conformation, conduct variable-temperature NMR to probe dynamic effects. For cyclopropane derivatives, torsional angles from X-ray (e.g., 109.5°–123.9° ) should align with DFT-calculated geometries .

Q. What computational methods best predict the compound’s environmental fate and metabolite pathways?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradability and bioaccumulation. Simulate metabolic pathways via in silico tools like Meteor Nexus, focusing on hydrolytic cleavage of the carboxamide bond and oxidative degradation of dichloroethenyl groups, referencing analogs with chlorinated phenyl rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.